2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a phenoxyphenyl group
Preparation Methods
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Benzylsulfanyl Group: The thiadiazole ring is then functionalized with a benzylsulfanyl group through a nucleophilic substitution reaction.
Formation of the Hydrazide: The next step involves the formation of the acetohydrazide by reacting the functionalized thiadiazole with acetic anhydride.
Condensation Reaction: Finally, the hydrazide is condensed with 3-phenoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and hydrazine.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds:
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide: This compound has similar structural features but different substituents on the phenyl ring, which may affect its biological activity and chemical reactivity.
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide: This compound features a triazole ring instead of a thiadiazole ring, which can lead to different pharmacological properties.
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound combines both triazole and thiadiazole rings, offering a unique set of properties for research applications.
Properties
Molecular Formula |
C24H20N4O2S3 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20N4O2S3/c29-22(17-32-24-28-27-23(33-24)31-16-18-8-3-1-4-9-18)26-25-15-19-10-7-13-21(14-19)30-20-11-5-2-6-12-20/h1-15H,16-17H2,(H,26,29)/b25-15+ |
InChI Key |
JHEVGSKVZRXDPR-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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